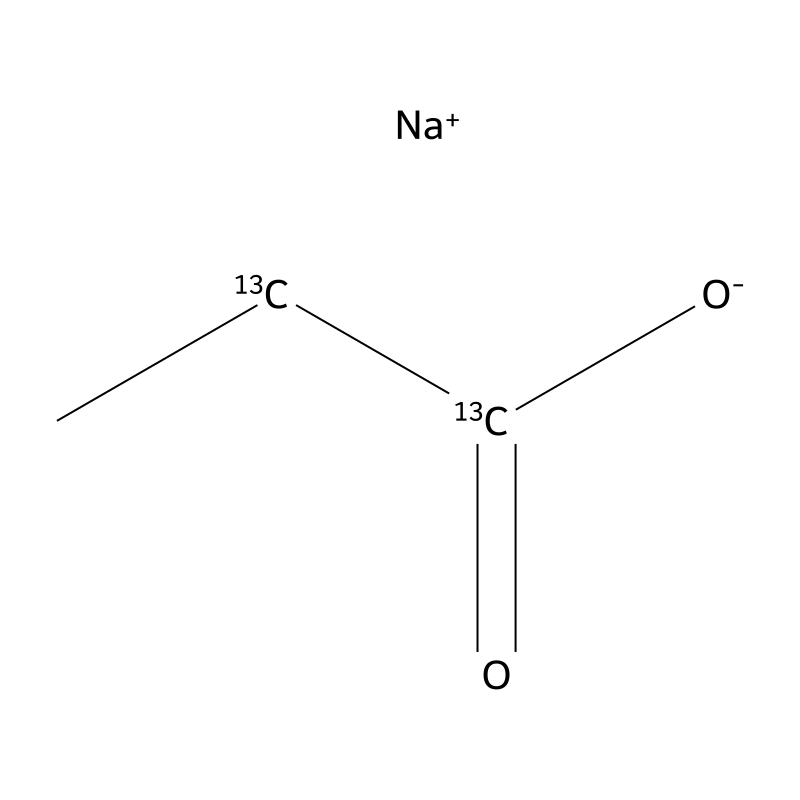

Sodium propionate-1,2-13C2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Sodium propionate-1,2-13C2 is a specifically isotopically labeled form of sodium propionate, a salt of propionic acid. The key feature of this molecule is the enrichment of the carbon atoms at positions 1 and 2 with the isotope Carbon-13 (¹³C). This enrichment allows scientists to trace the fate of the propionate molecule within a system using a technique called Isotope Ratio Mass Spectrometry (IRMS) .

Here are some specific research applications of Sodium propionate-1,2-13C2:

Metabolic Studies

¹³C-labeled propionate can be used to study metabolic pathways in cells and organisms. By feeding cells or organisms with Sodium propionate-1,2-13C2 and then analyzing the incorporation of ¹³C into various metabolites, researchers can gain insights into how propionate is utilized for energy production, fat synthesis, and other cellular processes .

Microbial Fermentation Studies

Sodium propionate-1,2-13C2 can be a valuable tool for studying the fermentation processes of gut bacteria. By feeding gut bacteria with this compound, researchers can track the production and utilization of propionate by these microbes, helping to understand their role in gut health and metabolism .

Plant and Fungal Studies

This isotopically labeled propionate can be used to investigate the uptake and utilization of propionate by plants and fungi. By studying the incorporation of ¹³C into plant or fungal tissues, researchers can gain insights into how these organisms utilize propionate as a carbon source for growth and development .

Environmental Studies

Sodium propionate-1,2-13C2 can be used to trace the degradation of propionate in the environment. By adding this compound to soil or water samples, researchers can track the breakdown of propionate by microorganisms and understand its contribution to carbon cycling .

Sodium propionate-1,2-13C2, also referred to as propionic acid-1,2-13C2 sodium salt, is a stable isotope-labeled compound characterized by the presence of carbon-13 isotopes at the first and second carbon positions of the propionate molecule. This compound is primarily utilized in scientific research for its ability to serve as a tracer in metabolic studies and reaction mechanisms. Its chemical formula is Na(C2H5COO), and it is recognized for its stability and solubility in water, making it suitable for various laboratory applications .

- Oxidation: The compound can be oxidized to produce carbon dioxide and water. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can be reduced to form propanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Sodium propionate-1,2-13C2 can engage in nucleophilic substitution reactions where the carboxylate group is replaced by various nucleophiles, depending on the reaction conditions.

Major Products- Oxidation: Carbon dioxide and water.

- Reduction: Propanol.

- Substitution: Various substituted propionates based on the nucleophile used.

In biological contexts, sodium propionate-1,2-13C2 serves as a valuable tracer due to its isotopic labeling. The carbon-13 isotopes allow researchers to track the compound through metabolic pathways, providing insights into various biochemical processes. This capability is particularly useful in studies of metabolism related to energy production, fatty acid synthesis, and other metabolic disorders. Additionally, it has been noted for its antifungal properties when used in certain concentrations .

The synthesis of sodium propionate-1,2-13C2 typically involves the neutralization of propionic acid-1,2-13C2 with sodium hydroxide. This reaction occurs in an aqueous solution where equimolar amounts of both reactants are combined:

- Preparation of Propionic Acid: Propionic acid labeled with carbon-13 isotopes is prepared.

- Neutralization Reaction:

- Combine propionic acid-1,2-13C2 with sodium hydroxide.

- Stir the mixture until fully dissolved to form sodium propionate-1,2-13C2.

This method can be scaled up for industrial production by employing similar neutralization processes .

Sodium propionate-1,2-13C2 has diverse applications across various fields:

- Scientific Research: Primarily used in studies involving metabolic pathways and reaction mechanisms.

- Biological Studies: Employed as a tracer in metabolic research to understand biochemical processes.

- Medical Research: Investigated for its role in studying metabolic disorders and drug metabolism.

- Industrial

Interaction studies involving sodium propionate-1,2-13C2 focus on its behavior within biological systems. Its incorporation into metabolic pathways allows researchers to analyze how it interacts with enzymes and other metabolites. These studies often utilize techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to monitor the fate of the compound within various biological contexts .

Sodium propionate-1,2-13C2 can be compared with several similar compounds that also serve as isotopically labeled derivatives of propionic acid. The following compounds are noteworthy:

| Compound Name | Description | Unique Features |

|---|---|---|

| Sodium propionate-1-13C | Labeled at the first carbon position | Single labeling provides less detailed metabolic tracking compared to sodium propionate-1,2-13C2 |

| Sodium propionate-2-13C | Labeled at the second carbon position | Similar limitations as above; single carbon labeling |

| Sodium propionate-13C3 | Labeled at all three carbon positions | Provides comprehensive tracking but lacks specificity of dual labeling found in sodium propionate-1,2-13C2 |

Uniqueness

Sodium propionate-1,2-13C2 is unique due to its dual labeling at both the first and second carbon positions. This feature enhances its utility in tracer studies by allowing more detailed insights into complex metabolic pathways compared to single-labeled compounds .

Sodium propionate-1,2-13C2 is primarily synthesized through the neutralization reaction between propionic acid-1,2-13C2 and sodium hydroxide . This process represents the most direct and efficient method for obtaining the isotopically labeled compound with high purity [2]. The reaction proceeds under controlled conditions to ensure complete neutralization while preserving the isotopic integrity of the carbon-13 atoms at positions 1 and 2 .

The general reaction for the preparation of sodium propionate-1,2-13C2 can be represented as:

CH3¹³CH2¹³COOH + NaOH → CH3¹³CH2¹³COONa + H2O

The synthesis typically involves dissolving propionic acid-1,2-13C2 in water, followed by the careful addition of an equimolar amount of sodium hydroxide [2]. The reaction is conducted at controlled temperatures, usually between 50-70°C, to facilitate complete neutralization while minimizing potential side reactions [3]. The resulting solution contains sodium propionate-1,2-13C2, which can be isolated through various purification techniques [2].

Table 1: Standard Laboratory-Scale Preparation Conditions for Sodium propionate-1,2-13C2

| Parameter | Typical Value | Notes |

|---|---|---|

| Reaction Temperature | 50-70°C | Higher temperatures may accelerate reaction but risk isotopic exchange |

| pH Control | 7.0-8.0 | Critical for complete neutralization |

| Reaction Time | 2-3 hours | Depends on concentration and temperature |

| Solvent | Deionized water | Minimizes contamination |

| Molar Ratio (Acid:Base) | 1:1 | Stoichiometric ratio ensures complete neutralization |

| Isotopic Enrichment of Starting Material | >99% | High enrichment of propionic acid-1,2-13C2 is essential |

The purification process typically involves filtration to remove any insoluble impurities, followed by concentration of the solution through controlled evaporation [3]. Crystallization of sodium propionate-1,2-13C2 can be achieved by cooling the concentrated solution, allowing for the separation of the pure compound from the mother liquor [2] [3]. The crystals are then collected by filtration and dried under vacuum to obtain the final product with high isotopic purity .

Industrial-Scale Production Challenges

The industrial-scale production of sodium propionate-1,2-13C2 faces several significant challenges that impact both the economic viability and technical feasibility of large-scale manufacturing processes [4]. These challenges primarily stem from the high cost of isotopically labeled starting materials and the technical difficulties associated with maintaining isotopic purity throughout the production process [4] [5].

One of the most significant challenges is the limited availability and high cost of carbon-13 labeled precursors [4]. The production of propionic acid-1,2-13C2 requires specialized synthetic routes starting from elementary 13C sources, which are expensive and often in limited supply [4]. This economic constraint significantly impacts the scalability of production processes and contributes to the high market price of the final product [5].

Technical challenges in industrial-scale production include:

Isotopic Dilution: During large-scale reactions, there is an increased risk of isotopic dilution due to exchange reactions with atmospheric carbon dioxide or unlabeled carbon sources [2] [5]. This necessitates specialized equipment and controlled environments to maintain isotopic integrity.

Reaction Control: Precise control of reaction parameters becomes more challenging at larger scales, potentially affecting the yield and purity of the final product [5]. Temperature gradients, mixing efficiency, and pH control are particularly critical factors.

Purification Complexity: The separation of isotopically labeled compounds from unlabeled impurities requires sophisticated purification techniques that become more complex and costly at industrial scales [4] [6].

Table 2: Industrial-Scale Production Challenges and Potential Solutions

| Challenge | Impact | Potential Mitigation Strategies |

|---|---|---|

| High Cost of 13C Precursors | Limits economic viability | Development of more efficient synthetic routes for 13C-labeled precursors [4] |

| Isotopic Dilution | Reduces isotopic purity | Closed systems with inert atmosphere; specialized equipment to minimize exchange [5] |

| Reaction Control | Affects yield and purity | Advanced process control systems; continuous monitoring of reaction parameters [7] |

| Purification Complexity | Increases production costs | Development of selective crystallization techniques; chromatographic methods optimized for scale [6] |

| Scale-up Limitations | Restricts production volume | Modular production approaches; semi-continuous processing methods [5] |

The economic challenges of industrial-scale production are further compounded by the relatively limited market demand for isotopically labeled compounds [6]. This creates a situation where economies of scale are difficult to achieve, resulting in high production costs that are reflected in the market price of sodium propionate-1,2-13C2 [4] [5].

Despite these challenges, advances in synthetic methodologies and production technologies continue to improve the feasibility of larger-scale production [4]. Innovations in catalytic processes, continuous flow chemistry, and purification techniques offer promising approaches to address some of the current limitations in industrial-scale production of isotopically labeled compounds [5].

Isotopic Purity Validation Techniques

The accurate determination of isotopic purity is crucial for ensuring the quality and reliability of sodium propionate-1,2-13C2 in research applications [8] [9]. Various analytical techniques have been developed to validate the isotopic enrichment and structural integrity of carbon-13 labeled compounds, with nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry being the most widely employed methods [9] [10].

Isotopic purity validation serves multiple critical purposes:

- Quality Control: Ensuring that the labeled compound meets the specified isotopic enrichment requirements [9].

- Research Reliability: Providing confidence in the accuracy of experimental results that depend on the isotopic labeling [8].

- Value Assessment: Determining the actual isotopic content to justify the high cost of labeled compounds [10].

The validation process typically involves a combination of complementary techniques to provide comprehensive characterization of the isotopic composition [9]. These techniques not only quantify the overall isotopic enrichment but also confirm the specific positions of the 13C labels within the molecular structure [8] [11].

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy represents one of the most powerful and definitive techniques for validating the isotopic purity of sodium propionate-1,2-13C2 [12] [8]. This method provides direct information about the molecular structure and the specific positions of the 13C labels, making it indispensable for comprehensive characterization [11].

For sodium propionate-1,2-13C2, both 1H and 13C NMR spectroscopy provide valuable and complementary information [8]. The 13C NMR spectrum directly reveals the enrichment at the labeled positions, while 1H NMR can indirectly confirm the labeling pattern through coupling patterns [11] [13].

Key features observed in the NMR analysis of sodium propionate-1,2-13C2 include:

13C-13C Coupling: The direct coupling between adjacent 13C nuclei at positions 1 and 2 produces characteristic splitting patterns in the 13C NMR spectrum [2]. For sodium propionate-1,2-13C2, the coupling constant (J12) is typically around 51-52 Hz [2] [13].

Signal Enhancement: The 13C-labeled positions show dramatically enhanced signal intensities compared to natural abundance carbon signals, allowing for quantitative assessment of enrichment [8] [11].

Heteronuclear Coupling: In 1H NMR spectra, protons attached to or adjacent to 13C-labeled carbons exhibit characteristic splitting due to heteronuclear coupling, providing additional confirmation of the labeling pattern [13] [14].

Table 3: Characteristic NMR Parameters for Sodium propionate-1,2-13C2

| Parameter | Typical Value | Significance |

|---|---|---|

| 13C Chemical Shift (C-1) | 186.2 ppm | Carboxylate carbon resonance |

| 13C Chemical Shift (C-2) | 31.9 ppm | Methylene carbon resonance |

| 13C-13C Coupling Constant (J12) | 51.2 Hz | Confirms direct 13C-13C bond |

| 1H-13C Coupling (CH2 group) | 130-140 Hz | Confirms 13C enrichment at C-2 |

| Relative Signal Intensity | >99× natural abundance | Quantifies isotopic enrichment |

The isotopic purity can be quantitatively determined by comparing the integrated signal intensities of the labeled positions with those of reference standards or natural abundance signals [8] [11]. Advanced NMR techniques such as ITOCSY (Isotope-Filtered Total Correlation Spectroscopy) can provide even more precise measurements of isotopic enrichment by selectively filtering signals based on their isotopic composition [15].

For sodium propionate-1,2-13C2, the proton-decoupled 13C NMR spectrum typically shows characteristic doublet patterns for both C-1 and C-2 positions due to their mutual coupling, with the coupling constant providing definitive evidence of the intact 13C-13C bond [2] [13]. The absence of significant singlet signals at these positions indicates high isotopic purity [8].

High-Resolution Mass Spectrometry Protocols

High-Resolution Mass Spectrometry (HRMS) provides complementary information to NMR spectroscopy for the validation of isotopic purity in sodium propionate-1,2-13C2 [9] [10]. This technique offers exceptional sensitivity and the ability to directly measure the mass distribution of isotopologues, making it invaluable for comprehensive characterization [16] [17].

The HRMS analysis of sodium propionate-1,2-13C2 typically involves the following key protocols:

Sample Preparation: Careful preparation to minimize contamination and ensure representative sampling [16]. This may involve dissolution in appropriate solvents and, in some cases, derivatization to enhance ionization efficiency [10].

Ionization Method Selection: Electrospray ionization (ESI) is commonly employed for sodium propionate-1,2-13C2 due to its gentle nature, which preserves the molecular integrity [16] [17]. Other ionization techniques such as atmospheric pressure chemical ionization (APCI) may also be used depending on the specific analytical requirements [10].

Mass Analyzer Configuration: High-resolution analyzers such as Orbitrap, Fourier Transform Ion Cyclotron Resonance (FT-ICR), or Time-of-Flight (TOF) are essential for resolving the small mass differences between isotopologues [16] [10].

Data Acquisition Parameters: Optimized to ensure accurate isotope ratio measurements, including appropriate scan ranges, resolution settings, and accumulation times [10] [17].

The isotopic purity determination through HRMS involves the extraction and integration of signals corresponding to each isotopologue, followed by mathematical correction for natural isotopic abundance contributions [16]. This process allows for the calculation of the actual isotopic enrichment at specific positions within the molecule [10].

Table 4: HRMS Protocol Parameters for Isotopic Purity Validation of Sodium propionate-1,2-13C2

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Resolution | >30,000 FWHM | Separation of isotopologues |

| Mass Accuracy | <5 ppm | Precise mass determination |

| Scan Range | m/z 95-105 | Covers all relevant isotopologues |

| Ion Mode | Negative | Better sensitivity for carboxylates |

| Collision Energy | Low/None | Preserve molecular integrity |

| Calibration | External and Internal | Ensure mass accuracy |

| Data Processing | Isotope Pattern Deconvolution | Quantify isotopic distribution |

For sodium propionate-1,2-13C2, the HRMS analysis typically reveals a dominant peak at m/z 98.0456 (negative mode) corresponding to the fully 13C2-labeled species [16] [18]. The relative abundances of peaks at m/z 97.0423 (one 13C) and m/z 96.0389 (no 13C) provide direct measures of isotopic purity [16] [10].

Advanced HRMS protocols may also incorporate liquid chromatography separation (LC-HRMS) to enhance specificity and reduce matrix effects [17]. This approach is particularly valuable when analyzing complex mixtures or when trace impurities must be characterized [16] [10].

The metabolic fate of sodium propionate-1,2-¹³C₂ in microbial systems exhibits distinct patterns depending on oxygen availability, with significant implications for carbon flux distribution and metabolic efficiency. Research utilizing ¹³C-labeled propionate tracers has revealed that aerobic and anaerobic conditions fundamentally alter the pathways through which microorganisms process this three-carbon substrate [1] [2].

Under strict anaerobic conditions, propionate metabolism occurs primarily through fermentative pathways, with production rates typically ranging from 0.1 to 0.8 millimoles per liter per day [3] [4]. These conditions favor the dominance of methanobacteria and clostridia, which utilize propionate as both an electron donor and carbon source for chain elongation reactions. The preservation of the ¹³C-¹³C coupling in metabolic products under these conditions indicates minimal carbon skeleton rearrangement during the initial metabolic steps [5] [6].

Micro-aerobic conditions, characterized by oxygen concentrations below 0.5 percent, create a unique metabolic environment that significantly enhances propionate formation. Studies have demonstrated propionate production rates increasing to 0.8-1.8 millimoles per liter per day under these conditions [3] [7]. The dominant microorganisms shift to include Acidipropionibacterium species, which possess aerotolerant enzymes that can function efficiently in low-oxygen environments while maintaining high propionate production efficiency [7].

The transition to higher oxygen concentrations reveals the sensitivity of propionate-metabolizing communities to oxidative stress. At oxygen levels exceeding 10 percent, propionate metabolism becomes severely inhibited, with facultative anaerobes such as Rummeliibacillus species becoming predominant and metabolic output shifting exclusively to n-butyrate production [3]. This demonstrates the critical oxygen threshold beyond which traditional propionate metabolism pathways are disrupted.

Aerobic propionate metabolism in bacteria such as Escherichia coli occurs through the methylcitrate cycle, which requires the coordinated expression of the prpBCDE operon [1] [2]. Under aerobic conditions, the conversion of propionate to pyruvate via 2-methylcitrate preserves the carbon skeleton structure, allowing for detailed isotope tracking studies using sodium propionate-1,2-¹³C₂ [5] [6]. The oxygen-dependent nature of this pathway has been demonstrated through post-transcriptional regulation mechanisms, where RNase R-mediated hydrolysis of prp transcripts prevents propionate metabolism under anoxic conditions [1].

Propionyl-CoA Formation and Methylcitrate Cycle Activation

The formation of propionyl-coenzyme A represents a critical metabolic junction in the utilization of sodium propionate-1,2-¹³C₂, with multiple converging pathways contributing to this central intermediate. Research has identified at least four distinct pathways for propionyl-coenzyme A biosynthesis, each with unique carbon flow characteristics and regulatory mechanisms [8].

The citramalate/2-oxobutyrate pathway emerges as the dominant route for propionyl-coenzyme A formation, contributing approximately 53.0 percent of the total flux in certain bacterial systems [8]. This pathway utilizes citramalate synthase and leucine biosynthesis enzymes to convert pyruvate and acetyl-coenzyme A into the target product. Isotope labeling studies with sodium propionate-1,2-¹³C₂ have demonstrated that this pathway maintains high fidelity in carbon atom preservation, making it particularly valuable for metabolic tracing experiments [8].

The aspartate/2-oxobutyrate pathway provides an alternative route contributing approximately 16.4 percent of propionyl-coenzyme A formation [8]. This pathway employs aspartate aminotransferase and 2-oxoacid dehydrogenase to channel oxaloacetate-derived carbon into propionyl-coenzyme A. The relatively lower flux contribution of this pathway suggests a supplementary role in maintaining propionyl-coenzyme A pools under specific metabolic conditions.

A novel 3-hydroxypropionate pathway has been identified that couples carbon dioxide assimilation with propionyl-coenzyme A biosynthesis, contributing approximately 30.6 percent of the total flux [8]. This pathway utilizes malonyl-coenzyme A reductase and propionyl-coenzyme A synthase to incorporate atmospheric carbon dioxide into the growing carbon chain. The discovery of this pathway has significant implications for understanding carbon fixation mechanisms in certain microorganisms.

Methylcitrate cycle activation following propionyl-coenzyme A formation involves the sequential action of methylcitrate synthase, methylcitrate dehydratase, aconitase, and methylisocitrate lyase [9] [10]. The cycle begins with the condensation of propionyl-coenzyme A and oxaloacetate by methylcitrate synthase to form 2-methylcitrate [9]. Subsequent enzymatic steps convert this intermediate through 2-methyl-cis-aconitate and 2-methylisocitrate to ultimately yield pyruvate and succinate [10].

The methylcitrate cycle serves a dual function in cellular metabolism, both detoxifying potentially harmful propionyl-coenzyme A accumulation and providing carbon skeletons for biosynthetic processes [10] [11]. Studies using sodium propionate-1,2-¹³C₂ have revealed that the cycle operates with high efficiency in converting the labeled substrate to pyruvate while preserving the isotopic signature for downstream metabolic tracing [5] [6].

Regulation of methylcitrate cycle activity occurs through multiple mechanisms, including substrate availability, enzyme expression levels, and allosteric control [10]. The cycle enzymes are typically upregulated when propionyl-coenzyme A concentrations increase, providing a responsive mechanism for maintaining metabolic homeostasis. This regulatory framework ensures efficient processing of sodium propionate-1,2-¹³C₂ under varying physiological conditions.

TCA Cycle Interactions and Anaplerotic Flux Quantification

The integration of sodium propionate-1,2-¹³C₂ metabolism with tricarboxylic acid cycle function represents a complex network of anaplerotic and cataplerotic reactions that maintain metabolic homeostasis while providing carbon skeletons for biosynthetic processes. Quantitative analysis of these interactions reveals the central role of propionate-derived intermediates in sustaining cellular energy production and metabolic flexibility [12] [13].

Anaplerotic entry of propionate-derived carbon into the tricarboxylic acid cycle occurs primarily through the succinyl-coenzyme A node, following conversion through the methylmalonyl-coenzyme A pathway [14] [15]. This entry point allows propionate carbon to contribute directly to the four-carbon intermediate pool of the cycle, with relative flux contributions typically ranging from 0.15 to 0.35 times the rate of tricarboxylic acid cycle turnover [13]. The significance of this anaplerotic input becomes particularly apparent under conditions where other anaplerotic substrates are limited.

Isotopomer analysis using sodium propionate-1,2-¹³C₂ has revealed the complex carbon atom transitions that occur during tricarboxylic acid cycle integration [13]. The symmetrical nature of succinate ensures that propionate-derived carbons become equally distributed between the C1-C2 and C3-C4 positions of oxaloacetate through the action of succinate dehydrogenase [16]. This scrambling pattern provides a distinctive isotopic signature that can be detected in downstream metabolites such as glutamate and aspartate.

The quantification of anaplerotic flux from propionate sources demonstrates tissue-specific variations in metabolic capacity [17] [15]. Liver tissue exhibits the highest propionate anaplerotic activity, with flux rates reaching 0.25-0.35 times tricarboxylic acid cycle turnover under physiological conditions [18]. Heart and kidney tissues show intermediate activity levels, while skeletal muscle demonstrates lower but measurable propionate anaplerotic flux [17].

Interactions between propionate-derived anaplerosis and other anaplerotic pathways reveal complex regulatory networks that optimize carbon utilization [13] [19]. Pyruvate carboxylase activity, the dominant anaplerotic enzyme in most tissues, shows coordinated regulation with propionyl-coenzyme A carboxylase to maintain optimal oxaloacetate concentrations [18] [15]. This coordination ensures that neither pathway becomes rate-limiting under varying substrate availability conditions.

The cataplerotic extraction of tricarboxylic acid cycle intermediates for biosynthetic purposes significantly influences the apparent flux contributions from propionate sources [13]. Studies using sodium propionate-1,2-¹³C₂ have demonstrated that increased cataplerotic demand enhances the relative importance of propionate anaplerosis, particularly in rapidly dividing cells or under conditions of increased biosynthetic activity [15].

Pyruvate cycling, the process by which tricarboxylic acid cycle-derived pyruvate reenters the cycle through pyruvate carboxylase, complicates the interpretation of propionate flux measurements [13]. This cycling can account for significant carbon flow and must be considered when quantifying net anaplerotic contributions from propionate sources. Mathematical modeling approaches have been developed to deconvolute these overlapping pathways and provide accurate flux estimates.

Methylmalonyl-CoA Mutase-Dependent Pathways

Methylmalonyl-coenzyme A mutase represents the central enzymatic component of propionate catabolism, catalyzing the adenosylcobalamin-dependent isomerization of methylmalonyl-coenzyme A to succinyl-coenzyme A with remarkable efficiency and specificity [20] [21] [22]. This vitamin B₁₂-dependent enzyme facilitates the integration of sodium propionate-1,2-¹³C₂ into central metabolic pathways through a sophisticated radical-based mechanism that has been extensively characterized through crystallographic and kinetic studies.

The enzymatic mechanism involves the homolytic cleavage of the cobalt-carbon bond in adenosylcobalamin to generate a deoxyadenosyl radical and cob(II)alamin [21] [22]. This radical formation step exhibits extraordinary catalytic enhancement, with the enzyme increasing the rate of cobalt-carbon bond cleavage by approximately 10¹² times compared to the uncatalyzed reaction [22]. The resulting deoxyadenosyl radical abstracts a hydrogen atom from the substrate, initiating the complex rearrangement that interchanges the hydrogen atom and carbonyl-coenzyme A group on adjacent carbons.

Structural analysis reveals that methylmalonyl-coenzyme A mutase functions as a homodimer, with each monomer containing both a coenzyme A-binding domain and a cobalamin-binding domain [23]. The active site is protected within a deep cavity that becomes enclosed upon substrate binding, preventing oxygen interference with the radical intermediates [22]. This protective mechanism is critical for maintaining enzyme activity under physiological conditions where oxygen could otherwise inactivate the radical species.

The enzyme requires sophisticated cofactor trafficking and repair mechanisms mediated by accessory proteins MMAA and MMAB [24]. MMAA functions as a GTPase that facilitates the removal of inactive cob(II)alamin from the enzyme, while MMAB serves as an adenosyltransferase that regenerates the active adenosylcobalamin cofactor [24]. This repair system is essential for maintaining enzymatic activity over extended periods, as the cofactor is susceptible to oxidative inactivation during normal catalytic turnover.

Kinetic isotope effects observed with deuterium-labeled substrates provide evidence for quantum tunneling in the hydrogen transfer step of the reaction mechanism [21]. Temperature-dependent studies reveal deuterium isotope effects ranging from 35.6 at 20°C to 49.9 at 5°C, suggesting that hydrogen atom transfer occurs through a tunneling mechanism rather than classical over-the-barrier transition [21]. This quantum mechanical aspect of the reaction contributes to the remarkable efficiency of the enzyme.

The expression pattern of methylmalonyl-coenzyme A mutase varies significantly across tissues, with highest concentrations found in kidney, intermediate levels in heart, brain, muscle, and liver, and lower concentrations in spleen [25] [26]. Within the central nervous system, the enzyme is expressed throughout all regions and is predominantly localized to neurons [25]. This widespread distribution reflects the importance of propionate metabolism in maintaining cellular energy homeostasis across diverse tissue types.

Pathological conditions affecting methylmalonyl-coenzyme A mutase function result in methylmalonic acidemia, a severe metabolic disorder characterized by the accumulation of methylmalonic acid and related metabolites [27] [22]. These conditions demonstrate the critical importance of the enzyme in normal propionate metabolism and highlight the consequences of disrupted sodium propionate-1,2-¹³C₂ processing. The neurological manifestations of these disorders particularly emphasize the importance of proper propionate metabolism in brain function.

Recent crystallographic studies of the human enzyme have revealed significant structural differences compared to bacterial homologs, despite functional conservation [24]. These differences provide insights into the evolution of the enzyme and may explain species-specific variations in cofactor requirements and regulatory mechanisms. Understanding these structural distinctions is crucial for developing therapeutic interventions for methylmalonic acidemia and related disorders.

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant